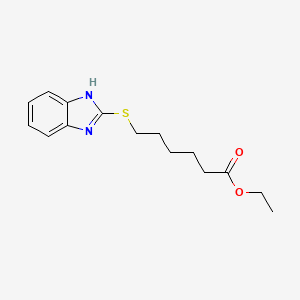

Ethyl 6-(2-benzimidazolylthio)caproate

Description

Ethyl 6-(2-benzimidazolylthio)caproate is a synthetic ester derivative combining a caproate backbone (six-carbon chain) with a benzimidazole-thioether functional group. The evidence instead focuses on simpler esters like ethyl caproate (ethyl hexanoate), a widely studied flavor compound.

Properties

Molecular Formula |

C15H20N2O2S |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

ethyl 6-(1H-benzimidazol-2-ylsulfanyl)hexanoate |

InChI |

InChI=1S/C15H20N2O2S/c1-2-19-14(18)10-4-3-7-11-20-15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,17) |

InChI Key |

JCOPEZATMVEGSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCSC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Ethyl caproate (ethyl hexanoate): A straight-chain ester with a fruity aroma, pivotal in food and beverage industries (e.g., Baijiu, pears, sake).

- Ethyl 6-(2-benzimidazolylthio)caproate: Contains a benzimidazole-thioether group, likely altering solubility, stability, and bioactivity compared to ethyl caproate.

Production Pathways

- Ethyl caproate: Produced via microbial esterification. For example, Clostridium species convert ethanol and acetic acid into ethyl acetate, which is further elongated to ethyl caproate through symbiotic fermentation.

- This compound: Likely synthesized via organic reactions (e.g., thiol-ene coupling or nucleophilic substitution), given the benzimidazole-thioether group. No microbial production pathways are documented in the evidence.

Flavor and Fragrance Contributions

Ethyl caproate is a dominant ester in natural products:

Ethyl caproate’s higher odor detection threshold (ODT) compared to ethyl butyrate makes it less potent but critical for balanced flavor profiles in foods. In contrast, this compound’s aromatic benzimidazole group might introduce bitter or sulfurous notes, reducing its suitability as a flavorant.

Microbial Interactions

Ethyl caproate’s synthesis correlates with microbial activity:

- Positive correlations : Hypopichia-Candida clade and Cladosporium (except for ethyl caproate).

- Negative correlations : Trichosporonaceae (with ethyl caproate).

The benzimidazole-thioether group in this compound could inhibit microbial growth, as benzimidazoles are known antifungals. This contrasts with ethyl caproate, which is often a metabolic byproduct of microbial fermentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.